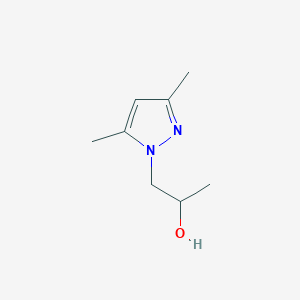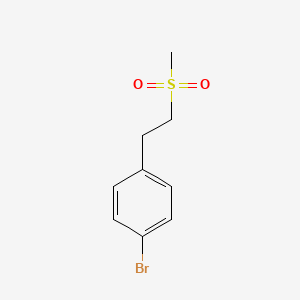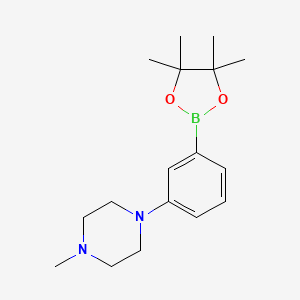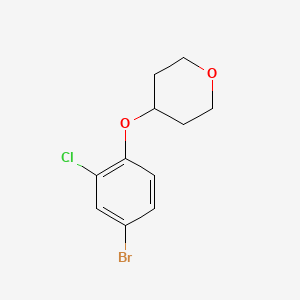
Ethyl 3-amino-4-(4-fluoroanilino)benzoate
Übersicht
Beschreibung
Ethyl 3-amino-4-(4-fluoroanilino)benzoate is an organic compound with the molecular formula C₁₅H₁₅FN₂O₂ It is characterized by the presence of an ethyl ester group, an amino group, and a fluoroanilino group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(4-fluoroanilino)benzoate typically involves a multi-step process:
Nitration and Reduction: The starting material, ethyl 4-aminobenzoate, undergoes nitration to form ethyl 4-nitrobenzoate. This intermediate is then reduced to yield ethyl 4-aminobenzoate.
Fluoroaniline Coupling: The amino group of ethyl 4-aminobenzoate is coupled with 4-fluoroaniline under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting product is purified through recrystallization or chromatography to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize output and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluoro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-(4-fluoroanilino)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-4-(4-fluoroanilino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-4-(4-fluoroanilino)benzoate can be compared with similar compounds like:
Ethyl 4-aminobenzoate: Lacks the fluoroanilino group, resulting in different chemical and biological properties.
4-Fluoroaniline: Lacks the benzoate ester group, leading to distinct reactivity and applications.
Para-aminobenzoic acid (PABA): A structurally related compound with significant differences in biological activity and industrial use.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in its simpler analogs.
Eigenschaften
IUPAC Name |
ethyl 3-amino-4-(4-fluoroanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-15(19)10-3-8-14(13(17)9-10)18-12-6-4-11(16)5-7-12/h3-9,18H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZIYFOUWIEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbaldehyde](/img/structure/B1397179.png)
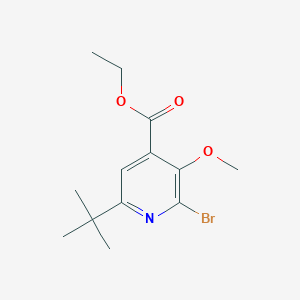

![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)
![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)

